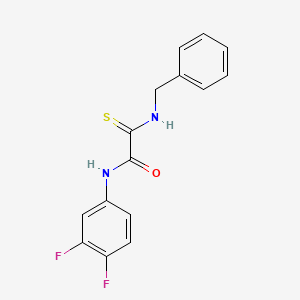

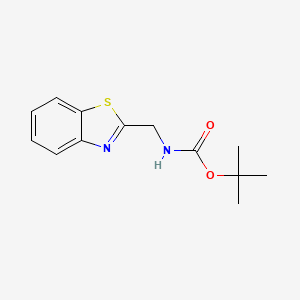

2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide, or 2-BDFTA, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of thioxoacetamide, a type of carboxylic acid, and is composed of two benzyl groups, a fluorophenyl group, and a thioxoacetamide group. Due to its unique structure, 2-BDFTA has been studied for its potential to act as a catalyst in a variety of chemical reactions, as well as its biochemical and physiological effects on cells and organisms.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

- Antimycobacterial Activity : A study explored a series of 2-arylamino-2-thioxoacetamides, closely related to the chemical , for their antimycobacterial properties against Mycobacterium tuberculosis and M. kansasii (Waisser et al., 1993).

Chemical Synthesis and Modification

- Anomalous Product Formation : Research identified 2-benzylamino-1-cyano-1,3-diphenylprop-1-ene as a product resulting from the benzylation of phenylacetonitrile, which is relevant to the chemical synthesis involving benzylamino compounds (Ganellin & Stolz, 1969).

- Benzimidazolyl Thioxoacetamide Derivatives : Another study synthesized benzimidazolyl thioxoacetamide derivatives, demonstrating the chemical reactivity and potential applications of thioxoacetamide compounds (Mobinikhaledi et al., 2010).

Potential Therapeutic Effects

- Inhibition of Calcium-Activated Chloride Channels : A study on 2-acylaminocycloalkylthiophene-3-carboxylic acid arylamides, structurally related to 2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide, found them to be inhibitors of the TMEM16A, a calcium-activated chloride channel. This suggests potential therapeutic applications in treating disorders related to epithelial fluid and mucus secretion, hypertension, asthma, and possibly cancer (Truong et al., 2017).

Other Applications

- Synthesis of Novel Compounds for Various Biological Activities : Research has been conducted on the synthesis of new compounds using benzylamino derivatives for their potential antitumor and antimicrobial activities, indicating a broad scope of applications in medicinal chemistry (Corona et al., 2009).

Propiedades

IUPAC Name |

2-(benzylamino)-N-(3,4-difluorophenyl)-2-sulfanylideneacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2OS/c16-12-7-6-11(8-13(12)17)19-14(20)15(21)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAJNVRLVIISMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

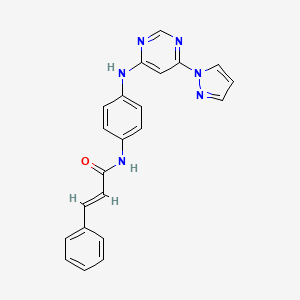

![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)

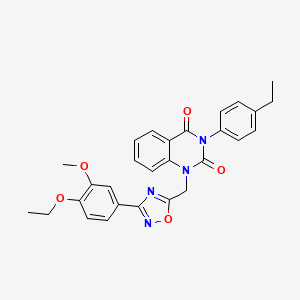

![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)

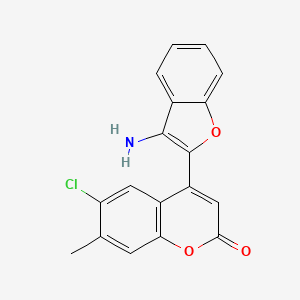

![5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2360462.png)

![N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2360463.png)

![2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2360466.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2360470.png)

![6-[4-(4-Methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2360471.png)